molecular formula C11H14ClNO4S B2375592 (3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester CAS No. 1196157-57-9

(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester

Cat. No. B2375592
CAS RN: 1196157-57-9
M. Wt: 291.75
InChI Key: JXMZLYRHQPHROO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl esters, such as “(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester”, involves esterification reactions . Triethylamine mediates these reactions between 2-benzyloxy-1-methylpyridinium triflate and carboxylic acids . Alcohols, phenols, amides, and other sensitive functionality are not affected . A dual role for triethylamine as a promoter and a scavenger is postulated .


Molecular Structure Analysis

The molecular structure of benzyl esters is characterized by the presence of a benzyl group (C6H5CH2) attached to an ester functional group (COO) . The exact structure of “(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester” would require more specific information or advanced analytical techniques to determine.


Chemical Reactions Analysis

Esters, including benzyl esters, can undergo various chemical reactions . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . This reaction cleaves the ester back into a carboxylic acid and an alcohol . This reaction represents the reverse of the acid-catalyzed esterification of a carboxylic acid and an alcohol .

Scientific Research Applications

Polymer Chemistry

In polymer chemistry, this compound finds application as a monomer. For instance, it can be converted into 3-(chlorosulfonyl)propyl methacrylate , which serves as a precursor for various functional polymers. These polymers may exhibit unique properties, such as improved solubility, biocompatibility, or responsiveness to external stimuli .

properties

IUPAC Name

benzyl N-(3-chlorosulfonylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMZLYRHQPHROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorosulfonyl-propyl)-carbamic acid benzyl ester

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